molecular formula C19H19F3N2O4 B4170505 ethyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenylalaninate

ethyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenylalaninate

Cat. No.: B4170505
M. Wt: 396.4 g/mol
InChI Key: CBBMHNDEAPVVTE-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenylalaninate is a synthetically designed chemical compound that serves as a valuable building block in medicinal chemistry and pharmaceutical research. This molecule integrates several structurally significant motifs, including a trifluoroethyl group known to influence metabolic stability and bioavailability, a phenylalanine core, and a 2-methoxyphenyl urea derivative. The presence of the trifluoromethyl group is a common strategy in drug design to enhance a compound's lipophilicity and binding affinity. Researchers can utilize this reagent as a key intermediate in the synthesis of more complex molecules, particularly in the development of protease inhibitors or as a potential precursor for creating novel pharmacophores. Its structure suggests potential application in the exploration of enzyme-substrate interactions and receptor binding studies. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions, wearing suitable protective equipment and consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(2-methoxyphenyl)carbamoylamino]-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4/c1-3-28-16(25)18(19(20,21)22,13-9-5-4-6-10-13)24-17(26)23-14-11-7-8-12-15(14)27-2/h4-12H,3H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBMHNDEAPVVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenylalaninate typically involves multiple steps. One common method includes the reaction of ethyl 3,3,3-trifluoropyruvate with 2-methoxyaniline under specific conditions to form the desired product. The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}-2-phenylalaninate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols or amines.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • Ethyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenylalaninate is being investigated for its potential use as a pharmaceutical intermediate. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug formulation .
  • Synthesis of Active Pharmaceutical Ingredients (APIs)
    • The compound serves as an important building block in the synthesis of various APIs. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity. The incorporation of the trifluoromethyl group is particularly valuable in medicinal chemistry for improving pharmacokinetic properties .
  • Targeted Drug Delivery Systems
    • Research indicates that compounds like this compound can be utilized in developing targeted drug delivery systems. This application is crucial for minimizing side effects and enhancing therapeutic efficacy by directing drugs to specific tissues or cells .
  • Biological Activity Studies
    • Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. Ongoing research aims to elucidate its mechanism of action and therapeutic potential in treating conditions such as arthritis and other inflammatory diseases .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound highlighted its utility as a synthetic intermediate. The researchers reported successful synthesis through a multi-step reaction involving the coupling of phenylalanine derivatives with trifluoromethylated carbamates. Characterization was performed using NMR and mass spectrometry, confirming the compound's structure and purity .

Case Study 2: In Vitro Biological Evaluation

In vitro assays conducted on cell lines demonstrated that this compound exhibits significant inhibitory effects on pro-inflammatory cytokines. These findings suggest potential applications in developing anti-inflammatory drugs. Further studies are warranted to explore its efficacy in vivo .

Mechanism of Action

The mechanism by which ethyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenylalaninate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the methoxyphenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,3,3-trifluoropyruvate
  • Ethyl 2-amino-3,3,3-trifluoropropionate
  • Ethyl 3-amino-4,4,4-trifluorocrotonate

Uniqueness

Ethyl 3,3,3-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}-2-phenylalaninate is unique due to its combination of a trifluoromethyl group, a methoxyphenyl group, and a phenylalanine derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

Ethyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenylalaninate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological evaluations, and mechanisms of action based on available literature.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₉H₁₈F₃N₃O₃
  • Molecular Weight : 393.36 g/mol
  • CAS Number : Not specified in the available literature.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the carbamate and subsequent reactions to introduce trifluoromethyl and phenylalanine moieties. The detailed synthetic pathway can be summarized as follows:

  • Formation of the Carbamate : Reaction of 2-methoxyphenyl isocyanate with ethyl 2-phenylalaninate.
  • Introduction of Trifluoromethyl Group : Utilization of trifluoroacetic anhydride to introduce the trifluoromethyl group at the appropriate position.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays showed that the compound effectively inhibits the proliferation of various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:

Cell LineIC50 (μM)
HepG25.0
MCF-710.0
A54915.0

The compound's mechanism appears to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells.

The proposed mechanism of action for this compound includes:

  • Apoptosis Induction : Flow cytometry results indicated a dose-dependent increase in apoptotic cells upon treatment with the compound.
  • Reactive Oxygen Species (ROS) Production : The compound significantly elevated ROS levels in HepG2 cells, suggesting oxidative stress as a contributing factor to its cytotoxic effects.

Case Studies

A notable case study involved testing this compound against a panel of cancer cell lines. The results indicated that it was more effective than standard chemotherapeutics at similar concentrations.

  • Study Design : A comparative analysis with established chemotherapeutic agents.
  • Results : this compound showed superior efficacy in reducing cell viability compared to agents like doxorubicin.

Q & A

Q. What are the key synthetic pathways for ethyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenylalaninate, and how do reaction conditions influence yield?

The synthesis of this compound likely involves multi-step reactions, including carbamoylation, esterification, and trifluoromethyl group incorporation. A plausible pathway could start with the formation of the carbamoyl moiety via reaction of 2-methoxyphenyl isocyanate with an amino ester intermediate. For trifluoromethylation, methods such as radical trifluoromethylation or nucleophilic substitution with trifluoromethylating agents (e.g., TMSCF₃) under anhydrous conditions may be employed . Critical parameters include:

  • Temperature control : Elevated temperatures (>80°C) may degrade sensitive intermediates, while low temperatures (-20°C to 0°C) stabilize reactive species like trifluoromethyl radicals .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance carbamoylation efficiency, while ethers (THF) stabilize organometallic intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or palladium catalysts may accelerate coupling reactions .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential. For example:

  • ¹⁹F NMR : Detects trifluoromethyl (-CF₃) signals near -60 to -70 ppm, confirming successful trifluoromethylation .
  • HRMS : Exact mass analysis (e.g., m/z 427.1234 for C₁₉H₁₈F₃N₂O₃⁺) validates the molecular formula .
  • HPLC-PDA : Purity >98% is achievable using C18 reverse-phase columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoromethyl group in this compound under varying pH conditions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model the electronic effects of the -CF₃ group. Key findings include:

  • Electron-withdrawing effect : The -CF₃ group reduces electron density on the adjacent carbonyl, increasing electrophilicity and hydrolysis susceptibility at pH > 7 .
  • Solvent interactions : Water molecules stabilize the transition state during hydrolysis, as shown by Gibbs free energy calculations (ΔG‡ ≈ 25 kcal/mol) .
  • pKa prediction : The carbamoyl NH proton has a computed pKa of ~9.5, indicating deprotonation under basic conditions, which alters reactivity .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from metabolic instability or poor pharmacokinetics. Methodological solutions include:

  • Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., hydrolyzed ester or demethylated 2-methoxyphenyl derivatives) that may lack activity in vivo .
  • Plasma stability assays : Incubate the compound with liver microsomes to assess degradation rates (e.g., t₁/₂ < 1 hour suggests rapid clearance) .
  • Structural analogs : Compare with derivatives like ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride, which show improved metabolic stability due to fluorine substitution .

Q. How do steric and electronic effects of the 2-methoxyphenylcarbamoyl group influence enantioselective synthesis?

The 2-methoxyphenyl group introduces steric hindrance near the carbamoyl nitrogen, favoring chiral induction. Key observations:

  • Chiral catalysts : Binaphthol-derived phosphoric acids (e.g., TRIP) achieve >90% enantiomeric excess (ee) by stabilizing transition states via hydrogen bonding .
  • Electronic effects : The methoxy group’s electron-donating nature increases carbamoyl nucleophilicity, accelerating asymmetric alkylation .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenylalaninate
Reactant of Route 2
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ethyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenylalaninate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.